Cas no 17417-17-3 (PCGUPPDXVDODQN-UHFFFAOYSA-N)
PCGUPPDXVDODQN-UHFFFAOYSA-N structure
Product Name:PCGUPPDXVDODQN-UHFFFAOYSA-N
CAS No:17417-17-3
MF:C22H18
MW:282.378325939178
CID:1367554
Update Time:2023-04-01
PCGUPPDXVDODQN-UHFFFAOYSA-N Chemical and Physical Properties
Names and Identifiers
-
- 9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4-dimethyl- (en)
- 2,5-Dimethyl-triptycen
- CTK2C1927
- Silane, [(2,5-dimethylphenyl)methyl]trimethyl-
- 1,4-dimethyltriptycene
- 2,5-Me2C6H3CH2SiMe3
- 2,5-Dimethyl-trimethylsilylmethyl-benzol
- 2,5-Dimethyl-triptycen; CTK2C1927; Silane, [(2,5-dimethylphenyl)methyl]trimethyl-; 1,4-dimethyltriptycene; 2,5-Me2C6H3CH2SiMe3; 2,5-Dimethyl-trimethylsilylmethyl-benzol;
- PCGUPPDXVDODQN-UHFFFAOYSA-N
-
- Inchi: 1S/C22H18/c1-13-11-12-14(2)20-19(13)21-15-7-3-5-9-17(15)22(20)18-10-6-4-8-16(18)21/h3-12,21-22H,1-2H3
- InChI Key: PCGUPPDXVDODQN-UHFFFAOYSA-N
- SMILES: C12([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])(C3=C([H])C([H])=C([H])C([H])=C13)C1=C(C([H])([H])[H])C([H])=C([H])C(C([H])([H])[H])=C21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
PCGUPPDXVDODQN-UHFFFAOYSA-N Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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